3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
Overview
Description
GR 159897 is a potent and selective antagonist of the neurokinin-2 (NK2) receptor. It is a non-peptide compound with the chemical name 5-fluoro-3-[2-[4-methoxy-4-[®-phenylsulphinyl]methyl]-1-piperidinyl]ethyl]-1H-indole . This compound has shown significant potential in various scientific research fields due to its unique properties and selective action on NK2 receptors.
Mechanism of Action
Target of Action
GR-159897 is a highly potent, selective, competitive, and brain-penetrated non-peptide antagonist of the neurokinin-2 (NK2) receptor . It has little or no affinity for NK1 and NK3 receptors .
Mode of Action
GR-159897 binds to NK2 receptors with a Ki value of 0.32 nM . It is selective for NK2 over NK1 and NK3 receptors in radioligand binding assays . This binding inhibits the action of the NK2 receptor agonist GR64349 .
Biochemical Pathways
It is known that the compound inhibits contractions induced by the nk2 receptor agonist gr64349 in isolated guinea pig trachea . This suggests that it may affect pathways related to muscle contraction and relaxation.
Result of Action
GR-159897 has been shown to have anxiolytic-like effects in animal models . It also inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In addition, it has been found to inhibit the proliferation of certain cell lines .
Action Environment
As a drug that can penetrate the blood-brain barrier , its action may be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic differences.
Biochemical Analysis
Biochemical Properties
GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .
Cellular Effects
GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .
Molecular Mechanism
GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .
Dosage Effects in Animal Models
In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .
Metabolic Pathways
Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .
Subcellular Localization
Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .
Preparation Methods
The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods for GR 159897 are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and yield.
Chemical Reactions Analysis
GR 159897 undergoes various chemical reactions, including:
Oxidation: The phenylsulphinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GR 159897 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NK2 receptor and its role in various physiological processes.
Biology: GR 159897 is employed in research to understand the biological functions of NK2 receptors in different tissues.
Medicine: The compound has shown potential in the treatment of anxiety and asthma due to its anxiolytic effects and ability to inhibit bronchoconstriction
Industry: GR 159897 is used in the development of new therapeutic agents targeting NK2 receptors.
Comparison with Similar Compounds
GR 159897 is unique in its high selectivity and potency for the NK2 receptor compared to other similar compounds. Some similar compounds include:
Ibodutant: Another NK2 receptor antagonist with similar applications but different chemical structure.
Nepadutant: A peptide-based NK2 receptor antagonist with distinct pharmacokinetic properties.
Saredutant: An NK2 receptor antagonist with additional effects on other neurokinin receptors.
These compounds share similar therapeutic applications but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making GR 159897 a unique and valuable tool in scientific research.
Properties
CAS No. |
158848-32-9 |
---|---|
Molecular Formula |
C23H27FN2O2S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |
InChI Key |
BANYJBHWTOJQDU-GDLZYMKVSA-N |
Isomeric SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |
SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?
A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.
Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?
A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]
Q3: How does the potency of GR-159897 compare to other NK2R antagonists?
A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []
Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?
A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []
Q5: Does GR-159897 affect glial cells in the enteric nervous system?
A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.
Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?
A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]
Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?
A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []
Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?
A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []
Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?
A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.